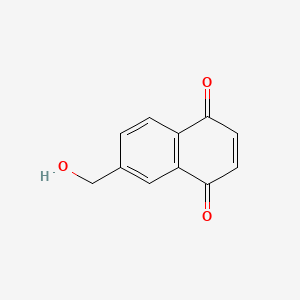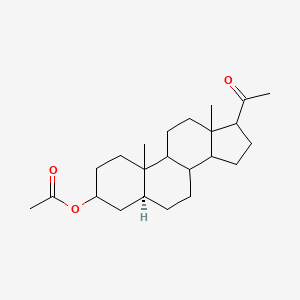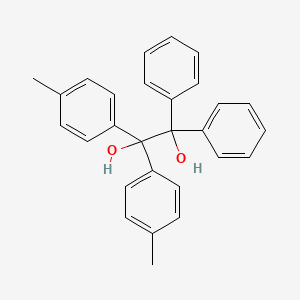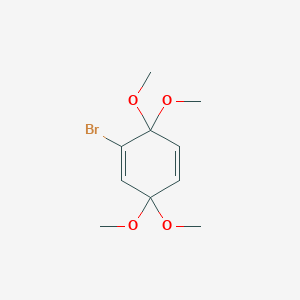![molecular formula C18H26N2O5 B11948310 methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)
methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbobenzyloxy-L-alanyl-L-norleucine methyl ester is a synthetic compound used primarily in peptide synthesis. It is a derivative of L-alanine and L-norleucine, protected by a carbobenzyloxy group. This compound is often utilized in the preparation of peptides due to its stability and reactivity under specific conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbobenzyloxy-L-alanyl-L-norleucine methyl ester typically involves the following steps:
Protection of Amino Groups: The amino groups of L-alanine and L-norleucine are protected using a carbobenzyloxy group.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Esterification: The resulting dipeptide is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of carbobenzyloxy-L-alanyl-L-norleucine methyl ester follows similar steps but on a larger scale. The process involves:
Bulk Protection: Large quantities of L-alanine and L-norleucine are protected using carbobenzyloxy chloride.
Automated Coupling: Automated peptide synthesizers are used to couple the protected amino acids.
Large-Scale Esterification: The esterification process is scaled up using industrial reactors and optimized reaction conditions.
Types of Reactions:
Oxidation: Carbobenzyloxy-L-alanyl-L-norleucine methyl ester can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the ester group, such as alcohols.
Substitution: Substituted derivatives where the ester group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Carbobenzyloxy-L-alanyl-L-norleucine methyl ester has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of deprotection.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It serves as a building block in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of carbobenzyloxy-L-alanyl-L-norleucine methyl ester involves its role as a protected amino acid derivative in peptide synthesis. The carbobenzyloxy group protects the amino groups during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group can be removed under mild conditions, revealing the free amino groups for further reactions .
Molecular Targets and Pathways:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds between amino acids.
Enzyme Interactions: It can interact with enzymes involved in peptide synthesis and modification.
Comparación Con Compuestos Similares
Carbobenzyloxy-L-alanyl-L-norleucine methyl ester can be compared with other similar compounds:
- Carbobenzyloxy-L-alanyl-L-norvaline methyl ester
- Carbobenzyloxy-L-alanyl-L-isoleucine methyl ester
- Carbobenzyloxy-L-alanyl-L-leucine methyl ester
Uniqueness:
- Stability: Carbobenzyloxy-L-alanyl-L-norleucine methyl ester is more stable under certain conditions compared to its analogs.
- Reactivity: It exhibits unique reactivity patterns in peptide synthesis, making it a preferred choice for specific applications .
Propiedades
Fórmula molecular |
C18H26N2O5 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
methyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]hexanoate |
InChI |
InChI=1S/C18H26N2O5/c1-4-5-11-15(17(22)24-3)20-16(21)13(2)19-18(23)25-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,19,23)(H,20,21) |
Clave InChI |
XUBZAPUHUZGUGX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide](/img/structure/B11948251.png)

![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)


![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)



![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)

